molecular formula C11H20BrClO B108357 11-Bromoundecanoyl chloride CAS No. 15949-84-5

11-Bromoundecanoyl chloride

Cat. No. B108357
CAS RN: 15949-84-5
M. Wt: 283.63 g/mol
InChI Key: QWHOIFRYXGBPRO-UHFFFAOYSA-N
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Description

11-Bromoundecanoyl chloride is a chemical compound with the molecular formula C11H20BrClO . It is also known by other identifiers such as Undecanoyl chloride, 11-bromo- .


Synthesis Analysis

The synthesis of 11-Bromoundecanoyl chloride can be achieved from 11-Bromoundecanoic acid . The acid is reacted with thionyl chloride (SOCl2) or oxalyl chloride to produce 11-Bromoundecanoyl chloride . This reaction is typically carried out at room temperature and the mixture is stirred overnight .


Molecular Structure Analysis

The molecular structure of 11-Bromoundecanoyl chloride consists of 11 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The molecular weight of the compound is approximately 283.63 .


Chemical Reactions Analysis

11-Bromoundecanoyl chloride can be used in a Friedel-Crafts reaction with ferrocene, catalyzed by AlCl3, to produce 11-ferrocenylundecan bromide .


Physical And Chemical Properties Analysis

The boiling point of 11-Bromoundecanoyl chloride is between 176-178 °C at a pressure of 1 Torr . The predicted density of the compound is approximately 1.223±0.06 g/cm3 .

Scientific Research Applications

Applications in Corrosion Inhibition

11-Bromoundecanoyl chloride has been utilized in the synthesis of novel corrosion inhibitors. These inhibitors, embedded with quaternary ammonium, amide, and amine motifs, have shown significant efficiency in preventing corrosion of carbon steel in acidic environments, particularly 1 M HCl. The corrosion inhibitors synthesized demonstrated excellent aqueous solubility and inhibition efficiencies of 91% and 93% at a concentration of 200 mg L−1. The studies indicated that these inhibitors adhere to the Langmuir isotherm, suggesting a mixture of physical and chemical adsorption modes. This research highlights the potential of 11-Bromoundecanoyl chloride derivatives in enhancing the lifespan and durability of metallic structures in corrosive environments (Chauhan et al., 2020).

Role in Molecular Photography

11-Bromoundecanoyl chloride has found applications in the academic sphere, particularly in molecular photography within undergraduate laboratories. Investigations using scanning tunneling microscopy (STM) have been performed on graphite surfaces to visualize large-scale molecular assemblies and identify significant molecular segments. The research emphasized the STM's role as a "molecular camera", enabling visualization of molecular structures and providing a tangible connection between theoretical calculations and experimental measurements (Giancarlo et al., 2000).

Synthesis of 11-Bromoundecanoic Acid

11-Bromoundecanoic acid, an intermediate product in the production of nylon-11, has been synthesized using 10-undecanoic acid and hydrobromic acid as raw materials. The synthesis process under optimal conditions yielded a high bromination reaction yield of 92%. This acid is critical in the manufacturing of nylon-11, a versatile material used in various industries (Jian, 2002).

Antimicrobial and Anti-Biofilm Activities

Research into the antimicrobial and anti-biofilm properties of compounds derived from 11-bromoundecanoic acid has been noteworthy. Novel betaines synthesized from 11-bromo undecanoic acid exhibited significant antimicrobial activities against a range of pathogenic microbial and fungal strains. Furthermore, these compounds showed promising anti-biofilm activities, providing new avenues for combating microbial resistance and biofilm-related issues in medical and industrial settings (Yasa et al., 2017).

properties

IUPAC Name

11-bromoundecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHOIFRYXGBPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065975
Record name Undecanoyl chloride, 11-bromo-
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Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Bromoundecanoyl chloride

CAS RN

15949-84-5
Record name 11-Bromoundecanoyl chloride
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Record name Undecanoyl chloride, 11-bromo-
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Record name Undecanoyl chloride, 11-bromo-
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Record name Undecanoyl chloride, 11-bromo-
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Record name 11-bromoundecanoyl chloride
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Record name 11-Bromoundecanoyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 11-bromoundecanoic acid (10.00 g, 37.7 mmol) dissolved in CH2Cl2 (30 mL) was slowly added to a solution of SOCl2 (7.0 mL, 94.0 mmol) in CH2Cl2 (25 mL). The mixture was refluxed for 5 h, then concentrated in vacuo to give 11-bromoundecanoyl chloride, which was used without further purification:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

11-Bromoundecanoic acid (400 g) was added to thionyl chloride (600 ml) and the solution heated at 80° for 0.5 hour. The thionyl chloride was distilled off and the dark oily residue distilled in vacuo to give 11-bromoundecanoyl chloride, b.p. 144°, 0.7 mm Hg, (346.8 g, 81%).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

20.0 g of 11-bromoundecanoic acid (0.0754 mol) are placed in 20 ml dichloromethane in the presence of 0.28 g DMF (0.05 eq). The reaction mixture is heated to reflux and 10.68 g of thionyl chloride (0.0905 mol) are added drop wise over a period of 1 h 40 min at 39° C. After 3 h at 39° C. the reaction mixture is cooled down to r.t. and evaporated to dryness, yielding to 7.9 g of the expected compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
10.68 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
LCF Blackman, MJS Dewar - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… The tribromoglyceride was prepared by the action of 11-bromoundecanoyl chloride on glycerol in the presence of quinoline. …
Number of citations: 9 pubs.rsc.org
A Akelah, M Hassanein, M El‐Sakran… - Acta …, 1989 - Wiley Online Library
… 4 or aminated with ethylenediamine followed by acylation of the hydroxymethyl or amine pendant groups with chloroacetal‐, p‐bromomethylbenzoyl‐, or 11‐bromoundecanoyl chloride …
Number of citations: 2 onlinelibrary.wiley.com
HS Smith - 2001 - search.proquest.com
… under reduced pressure to afford 11-bromoundecanoyl chloride (31) as a colourless … with the acid chloride functionality of 11-bromoundecanoyl chloride. The molar ratios were found to …
Number of citations: 2 search.proquest.com
M Yuan, Y Wang, X Li, C Xiong, X Deng - Macromolecules, 2000 - ACS Publications
… with its chemical structure of 11-bromoundecanoyl chloride.. … 11-Bromoundecanoyl chloride was prepared in high yield … CH 2 Br) of 11-bromoundecanoyl chloride. GPC analysis (Figure …
Number of citations: 110 pubs.acs.org
S Augusta, HF Gruber… - Journal of Applied …, 1994 - Wiley Online Library
… 4 (2.3 g) was stirred in 20 mL DMF at 80C for 2 h and then 11-bromoundecanoyl chloride (8.5 g, 0.03 mol) was added. After stirring for 10 h at the same temperature, the product was …
Number of citations: 52 onlinelibrary.wiley.com
K Uosaki, Y Sato, H Kita - Langmuir, 1991 - ACS Publications
… -Bromoundecanoic acid (I) was converted into 11-bromoundecanoyl chloride (II), with excess thionyi chloride. i-Bromoundeeanovl chloride was distilled under reduced pressure. Friedel…
Number of citations: 408 pubs.acs.org
TJ Gardner, CD Frisbie… - Journal of the American …, 1995 - ACS Publications
… Distillation under vacuum produced 11-bromoundecanoyl chloride (147 C at 2 mmHg) … Ach2ci2 solution of 4.9 g (17 mmol) of 11bromoundecanoyl chloride and 2.4g (18 mmol) of AICI3 …
Number of citations: 331 pubs.acs.org
H Molinari, F Montanari, S Quici… - Journal of the American …, 1979 - ACS Publications
… The latter, upon reaction with 11bromoundecanoyl chloride and then with tributylphosphine, gave catalyst 9. Alternatively, bromo derivative 11 was prepared by condensing …
Number of citations: 184 pubs.acs.org
T Kunitake, N Higashi - Journal of the American Chemical Society, 1985 - ACS Publications
… dissolved in a 5:1 mixture of dry THF and Fronsolve, and 2.0 g (0.007 mol) of 11-bromoundecanoyl chloride in dry THF was added dropwisewith ice cooling. After stirring for 24 h at …
Number of citations: 95 pubs.acs.org
MF Prodanov, MY Diakov, GS Vlasenko… - Synlett, 2015 - thieme-connect.com
… 4-iodobiphenyl 17 was acylated with 11-bromoundecanoyl chloride followed by one-pot … 24 h) of 11-bromoundecanoyl chloride in the presence of AlCl 3 in CH 2 Cl 2 followed by …
Number of citations: 8 www.thieme-connect.com

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